2-chloro-N,N-dicyclohexylbenzamide
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Overview
Description
2-chloro-N,N-dicyclohexylbenzamide is an organic compound with the molecular formula C19H26ClNO and a molecular weight of 319.87 g/mol . It is characterized by the presence of a benzamide core substituted with a chlorine atom and two cyclohexyl groups attached to the nitrogen atom. This compound is typically found as an off-white to white solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N,N-dicyclohexylbenzamide can be synthesized through the reaction of 2-chlorobenzoyl chloride with dicyclohexylamine . The reaction typically involves the following steps:
- Dissolve 2-chlorobenzoyl chloride in an appropriate solvent such as dichloromethane.
- Add dicyclohexylamine to the solution under stirring.
- Allow the reaction mixture to proceed at room temperature or under mild heating.
- Isolate the product by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-dicyclohexylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzamides.
Hydrolysis: The major products are 2-chlorobenzoic acid and dicyclohexylamine.
Scientific Research Applications
2-chloro-N,N-dicyclohexylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be employed in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for 2-chloro-N,N-dicyclohexylbenzamide depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzamide: Lacks the cyclohexyl groups, making it less sterically hindered.
N,N-dicyclohexylbenzamide:
Uniqueness
2-chloro-N,N-dicyclohexylbenzamide is unique due to the combination of the chlorine atom and the bulky cyclohexyl groups. This structural feature can influence its reactivity, solubility, and interactions with biological targets, distinguishing it from other benzamide derivatives.
Properties
IUPAC Name |
2-chloro-N,N-dicyclohexylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO/c20-18-14-8-7-13-17(18)19(22)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSMKKIHACOWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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